Cas no 1361719-05-2 (2-Chloro-5-(3,5-dichlorophenyl)pyridine-4-acetic acid)

2-Chloro-5-(3,5-dichlorophenyl)pyridine-4-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-(3,5-dichlorophenyl)pyridine-4-acetic acid
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- Inchi: 1S/C13H8Cl3NO2/c14-9-1-7(2-10(15)5-9)11-6-17-12(16)3-8(11)4-13(18)19/h1-3,5-6H,4H2,(H,18,19)
- InChI Key: BGMSJDWUTIEUHK-UHFFFAOYSA-N
- SMILES: ClC1=CC(CC(=O)O)=C(C=N1)C1C=C(C=C(C=1)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 319
- XLogP3: 4.2
- Topological Polar Surface Area: 50.2
2-Chloro-5-(3,5-dichlorophenyl)pyridine-4-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023024881-500mg |
2-Chloro-5-(3,5-dichlorophenyl)pyridine-4-acetic acid |
1361719-05-2 | 97% | 500mg |
$1,058.40 | 2022-04-03 | |
Alichem | A023024881-1g |
2-Chloro-5-(3,5-dichlorophenyl)pyridine-4-acetic acid |
1361719-05-2 | 97% | 1g |
$1,646.40 | 2022-04-03 | |
Alichem | A023024881-250mg |
2-Chloro-5-(3,5-dichlorophenyl)pyridine-4-acetic acid |
1361719-05-2 | 97% | 250mg |
$748.00 | 2022-04-03 |
2-Chloro-5-(3,5-dichlorophenyl)pyridine-4-acetic acid Related Literature
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
Additional information on 2-Chloro-5-(3,5-dichlorophenyl)pyridine-4-acetic acid
Introduction to 2-Chloro-5-(3,5-dichlorophenyl)pyridine-4-acetic acid (CAS No. 1361719-05-2)
2-Chloro-5-(3,5-dichlorophenyl)pyridine-4-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1361719-05-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyridine acetic acid derivatives, a class of molecules widely explored for their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates chloro substituents at the 2-position and 3,5-positions of the phenyl ring, alongside a pyridine core linked to an acetic acid moiety at the 4-position. Such structural features contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The 2-Chloro-5-(3,5-dichlorophenyl)pyridine-4-acetic acid molecule exhibits notable characteristics that make it particularly interesting for medicinal chemistry research. The presence of multiple chloro groups enhances its electrophilicity, facilitating various coupling reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and other palladium-catalyzed transformations. These reactions are pivotal in constructing carbon-carbon and carbon-nitrogen bonds, which are essential for designing novel drug candidates. Furthermore, the pyridine ring serves as a versatile scaffold that can be further functionalized to introduce additional pharmacological targets or improve metabolic stability.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in numerous disease pathways. The 2-Chloro-5-(3,5-dichlorophenyl)pyridine-4-acetic acid derivative has been investigated as a potential scaffold for designing PPI modulators. Its ability to interact with specific amino acid residues through hydrogen bonding and hydrophobic interactions makes it a promising candidate for drug discovery. Specifically, studies have demonstrated its efficacy in disrupting aberrant signaling pathways associated with cancer and inflammatory diseases. The chloro substituents at the phenyl ring enhance binding affinity by forming additional hydrogen bonds or participating in π-stacking interactions with the target protein.
Moreover, the CAS No. 1361719-05-2 compound has been explored in the context of kinase inhibition. Kinases are enzymes that play a central role in cell signaling cascades and are frequently dysregulated in diseases such as cancer. By modifying the structure of 2-Chloro-5-(3,5-dichlorophenyl)pyridine-4-acetic acid, researchers have synthesized analogs that exhibit potent inhibitory activity against specific kinases. For instance, derivatives with optimized substitution patterns have shown selectivity for tyrosine kinases involved in tumor growth and metastasis. These findings highlight the compound's potential as a lead molecule for developing next-generation kinase inhibitors.
The synthesis of 2-Chloro-5-(3,5-dichlorophenyl)pyridine-4-acetic acid involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps include chlorination of precursors using reagents such as phosphorus oxychloride (POCl₃), followed by palladium-catalyzed cross-coupling reactions to introduce the pyridine moiety. Advanced techniques like flow chemistry have also been employed to improve yield and scalability. The purification process typically involves column chromatography or recrystallization to obtain high-purity material suitable for downstream applications.
The pharmaceutical industry has leveraged CAS No. 1361719-05-2 as a building block for several drug candidates currently undergoing preclinical or clinical evaluation. For example, researchers have incorporated this scaffold into molecules designed to modulate neurotransmitter receptors or inhibit enzyme activity relevant to neurological disorders. The structural flexibility of 2-Chloro-5-(3,5-dichlorophenyl)pyridine-4-acetic acid allows for fine-tuning of pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. These attributes are critical for translating laboratory discoveries into viable therapeutics.
In conclusion, 2-Chloro-5-(3,5-dichlorophenyl)pyridine-4-acetic acid (CAS No. 1361719-05-2) represents a compelling example of how structural diversification can yield compounds with significant pharmaceutical potential. Its role in drug discovery spans kinase inhibition, PPI modulation, and other therapeutic areas underscores its versatility as a chemical scaffold. As research continues to uncover new biological targets and synthetic strategies, compounds like this will remain indispensable tools for developing innovative treatments for human diseases.
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